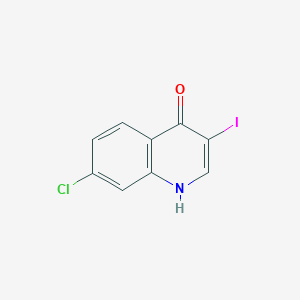

7-Chloro-3-iodoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLASDJYPIWKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500466 | |

| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860236-13-1 | |

| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-3-iodoquinolin-4-ol: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of 7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1), a halogenated quinolinone of significant interest to researchers in medicinal chemistry and drug discovery. The quinolone scaffold is a well-established pharmacophore present in numerous approved drugs, and the unique substitution pattern of this compound offers a versatile platform for the development of novel therapeutic agents. This document will delve into its chemical properties, potential synthetic routes, spectral characteristics, reactivity, and safety considerations, offering a holistic perspective for scientists working with this molecule.

Physicochemical Properties

At its core, 7-Chloro-3-iodoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₅ClINO and a molecular weight of 305.5 g/mol .[1] The structure, characterized by a quinolin-4-one core substituted with a chlorine atom at the 7-position and an iodine atom at the 3-position, is depicted below.

Table 1: Physicochemical Properties of 7-Chloro-3-iodoquinolin-4-ol

| Property | Value | Source |

| CAS Number | 860236-13-1 | |

| Molecular Formula | C₉H₅ClINO | [1] |

| Molecular Weight | 305.50 g/mol | [1] |

| IUPAC Name | 7-chloro-3-iodo-1H-quinolin-4-one | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.[2] | Inferred from similar structures |

Due to the presence of both a chloro and an iodo substituent, this molecule possesses unique electronic and steric properties that can be exploited in synthetic chemistry. The quinolin-4-one moiety can exist in tautomeric equilibrium with its 4-hydroxyquinoline form, which can influence its reactivity and biological interactions.

Sources

An In-depth Technical Guide to 7-Chloro-3-iodo-4-hydroxyquinoline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 7-chloro-3-iodo-4-hydroxyquinoline. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemistry of this compound, grounded in established scientific principles. Direct comprehensive data for 7-chloro-3-iodo-4-hydroxyquinoline is sparse in readily available literature, suggesting its status as a novel or less-characterized compound. Therefore, this guide will first establish a thorough understanding of its core structure and closely related, well-documented analogs. This foundational knowledge is crucial for any researcher aiming to synthesize or utilize this specific molecule.

The 7-Chloro-4-hydroxyquinoline Scaffold and its Analogs

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its broad range of biological activities.[1] The specific substitution pattern of 7-chloro-3-iodo-4-hydroxyquinoline suggests its potential as a highly functionalized intermediate for drug discovery and materials science. To understand this complex molecule, we will first dissect its key structural relatives.

Core Structure: 7-Chloro-4-hydroxyquinoline

7-Chloro-4-hydroxyquinoline is the parent scaffold of our target molecule. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2] For instance, it can be a precursor in the synthesis of anti-cancer agents like chloroquine phosphate.[2]

Table 1: Physicochemical Properties of 7-Chloro-4-hydroxyquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [3][4] |

| Molecular Weight | 179.60 g/mol | [3][4] |

| CAS Number | 86-99-7 | [2][3][4] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 276-279 °C (lit.) | [2] |

| IUPAC Name | 7-chloro-1H-quinolin-4-one | [3] |

Key Analog: 7-Chloro-4-iodoquinoline

This analog provides insight into the reactivity of the 4-position. The iodo group is an excellent leaving group and can be used for various coupling reactions to introduce further complexity to the quinoline core.

Table 2: Physicochemical Properties of 7-Chloro-4-iodoquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅ClIN | [5] |

| Molecular Weight | 289.50 g/mol | [5] |

| CAS Number | 98591-57-2 | [5] |

| Appearance | Solid | [5] |

| Melting Point | 125-129 °C (lit.) | [5] |

A Note on 3-Substituted Analogs: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

The presence of a substituent at the 3-position is a key feature of our target molecule. 7-Chloro-4-hydroxyquinoline-3-carboxylic acid serves as a useful proxy to understand the influence of such a substitution. It is a crucial intermediate for dyestuffs and pharmaceutical raw materials.[1][6]

Table 3: Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₃ | [7][8] |

| Molecular Weight | 223.61 g/mol | [7][8] |

| CAS Number | 86-47-5 | [6][7][8] |

| Melting Point | 250 °C (dec.) (lit.) | [7] |

Structure and Physicochemical Properties of 7-Chloro-3-iodo-4-hydroxyquinoline

Based on the structures of the analogs, we can confidently propose the structure of 7-chloro-3-iodo-4-hydroxyquinoline and estimate its molecular weight.

Caption: Proposed structure of 7-chloro-3-iodo-4-hydroxyquinoline.

Table 4: Calculated Properties of 7-Chloro-3-iodo-4-hydroxyquinoline

| Property | Value |

| Molecular Formula | C₉H₅ClINO |

| Molecular Weight | 305.50 g/mol |

Synthesis Strategies

A plausible synthetic route to 7-chloro-3-iodo-4-hydroxyquinoline can be devised by combining established methods for the synthesis and functionalization of the quinoline core. The most logical approach involves the synthesis of the 7-chloro-4-hydroxyquinoline scaffold followed by regioselective iodination at the 3-position.

Synthesis of the 7-Chloro-4-hydroxyquinoline Scaffold

One established method for the synthesis of 4-hydroxyquinolines is through the oxidation of the corresponding 1,2,3,4-tetrahydroquinolin-4-one.[9]

Step-by-step methodology:

-

Preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one: This intermediate can be prepared by the cyclization of 3-(3-chloroanilino)propionic acid in the presence of hydrofluoric acid and boron trifluoride.[9]

-

Oxidation to 7-chloro-4-hydroxyquinoline: The 7-chloro-1,2,3,4-tetrahydroquinolin-4-one is then oxidized in a basic medium under pressure using excess oxygen or air at a temperature between 80°C and 150°C.[9] This process can achieve a high transformation rate and yield.[9]

Proposed Synthesis of 7-Chloro-3-iodo-4-hydroxyquinoline via Electrophilic Iodination

The 3-position of the 4-hydroxyquinoline ring is activated towards electrophilic substitution. This is due to the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ring nitrogen. This makes direct iodination a feasible strategy.

Step-by-step methodology:

-

Dissolution: Dissolve 7-chloro-4-hydroxyquinoline in a suitable solvent such as aqueous dioxane.

-

Iodination: Add molecular iodine (I₂) to the solution. The reaction proceeds via an electrophilic aromatic substitution mechanism where the iodine attacks the electron-rich 3-position of the quinoline ring.

-

Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Caption: Proposed synthetic pathway for 7-chloro-3-iodo-4-hydroxyquinoline.

Potential Applications and Research Context

Given the biological significance of the quinoline scaffold, 7-chloro-3-iodo-4-hydroxyquinoline holds considerable potential in several areas of research and development:

-

Drug Discovery: The quinoline core is present in numerous approved drugs. The specific substitution pattern of this molecule could be exploited to develop novel therapeutics, particularly in the areas of oncology and infectious diseases. The iodo-substituent provides a handle for further diversification through cross-coupling reactions, enabling the generation of libraries of novel compounds for screening.

-

Materials Science: As a dyestuff intermediate, this compound could be a building block for novel functional dyes with tailored photophysical properties. The heavy iodine atom could also impart interesting properties for applications in optoelectronics.

Safety and Handling

Detailed toxicological data for 7-chloro-3-iodo-4-hydroxyquinoline is not available. However, based on the data for its analogs, it should be handled with care in a laboratory setting. 7-Chloro-4-hydroxyquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

References

-

7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5 - Sigma-Aldrich.

-

7-Chloro-4-iodoquinoline 97 98591-57-2 - Sigma-Aldrich.

-

7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide - NINGBO INNO PHARMCHEM CO.,LTD.

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH.

-

7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 86-47-5 | FC44132 - Biosynth.

-

CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline | Pharmaffiliates.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.

-

Mastering Organic Synthesis with 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid.

-

EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.

-

7-Chloroquinolin-4-ol | 86-99-7 - ChemicalBook.

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

The 3-Iodo-4-Quinolone Scaffold: A Lynchpin for Innovation in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant antibacterial, anticancer, and antiviral agents.[1][2][3] Its rigid, planar structure provides an ideal framework for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with various biological targets. Among the myriad of possible substitutions on this versatile ring system, the introduction of an iodine atom at the 3-position (C3) creates a uniquely powerful and versatile platform for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of the 3-iodo-4-quinolone scaffold, offering insights for researchers and scientists in the field.

The Strategic Importance of the 3-Iodo-4-Quinolone Scaffold

The true power of the 3-iodo-4-quinolone scaffold lies not necessarily in its intrinsic biological activity, but in its exceptional utility as a synthetic intermediate. The carbon-iodine bond at the C3 position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.[4] This allows for the systematic and efficient introduction of a diverse range of substituents, enabling the rapid generation of large compound libraries for structure-activity relationship (SAR) studies. This strategic approach is paramount in modern drug discovery, where the exploration of chemical space around a core scaffold is crucial for identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

Synthesis of the 3-Iodo-4-Quinolone Core

The synthesis of the 3-iodo-4-quinolone scaffold is a multi-step process that begins with the construction of the parent 4-quinolone ring system, followed by a regioselective iodination at the C3 position.

Construction of the 4-Quinolone Scaffold

Several classical methods exist for the synthesis of the 4-quinolone core, with the Gould-Jacobs and Conrad-Limpach reactions being among the most common. A generalized and widely applicable approach involves the cyclization of an appropriate aniline derivative with a β-ketoester or a related three-carbon synthon.

A representative synthetic route is the thermal cyclization of an enaminone, which can be formed from the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). This process, known as the Gould-Jacobs reaction, is a robust method for accessing the 4-quinolone core.

Generalized Synthetic Workflow for 4-Quinolone Synthesis

Caption: Generalized workflow for the synthesis of the 4-quinolone scaffold.

Regioselective C3-Iodination

Once the 4-quinolone scaffold is in hand, the next critical step is the regioselective introduction of the iodine atom at the C3 position. This is typically achieved through electrophilic iodination. A common and effective method utilizes iodine monochloride (ICl) or a combination of an iodine source (e.g., molecular iodine, I₂) and an oxidizing agent. The C3 position is electronically favored for electrophilic attack due to the influence of the carbonyl group at C4 and the nitrogen at position 1.

Experimental Protocol: Synthesis of a 3-Iodo-4-Quinolone Derivative

Objective: To synthesize a 3-iodo-4-quinolone from a 4-quinolone precursor.

Materials:

-

4-Quinolone derivative

-

N-Iodosuccinimide (NIS)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting 4-quinolone derivative in glacial acetic acid.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (DCM).

-

Washing: The combined organic layers are washed successively with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-iodo-4-quinolone is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the iodination can be confirmed by the characteristic shifts in the NMR spectra and by 2D NMR techniques if necessary.

Medicinal Chemistry Applications: A World of Possibilities

The 3-iodo-4-quinolone scaffold serves as a gateway to a vast array of potential therapeutic agents. Through cross-coupling reactions, a multitude of chemical functionalities can be appended at the C3 position, allowing for the exploration of diverse biological targets.

Anticancer Drug Discovery

Quinolone derivatives have demonstrated significant potential as anticancer agents, with many acting as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[5] The 3-iodo-4-quinolone scaffold provides a platform to develop novel topoisomerase inhibitors and agents targeting other cancer-related pathways.

Signaling Pathway: Topoisomerase II Inhibition by Quinolone Derivatives

Sources

Introduction: The Enduring Legacy and Modern Versatility of the Quinoline Scaffold

An In-Depth Technical Guide to Halogenated Quinoline Building Blocks for Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Historically, quinoline-based compounds like quinine, isolated from Cinchona bark in 1820, revolutionized the treatment of malaria and marked one of the first successful uses of a chemical compound to treat an infectious disease.[1][2] This legacy continues with numerous FDA-approved drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[2][3]

The strategic introduction of halogen atoms onto the quinoline core dramatically expands its utility, creating a versatile class of building blocks for modern drug discovery. Halogenation provides medicinal chemists with a powerful tool to fine-tune a molecule's physicochemical properties, metabolic stability, and target-binding interactions. These halogenated quinolines serve as key intermediates, primarily through transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures and the exploration of vast chemical space. This guide provides a technical overview of the synthesis, application, and strategic importance of halogenated quinoline building blocks for researchers and professionals in drug development.

The Strategic Role of Halogens in Drug Design

The incorporation of halogens (F, Cl, Br, I) into drug candidates is a deliberate strategy, not a mere substitution. Each halogen imparts distinct properties that can be leveraged to overcome common drug development hurdles.

1. Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics.[4] Fluorine, for instance, can increase lipophilicity when replacing a hydrogen on an aromatic ring, while also potentially lowering the pKa of nearby basic groups, which can affect solubility and receptor interactions.[4] Furthermore, halogens can block sites of metabolism, enhancing a drug's metabolic stability and prolonging its half-life in the body.[4][5]

2. Enhancing Binding Affinity through Halogen Bonding: Beyond simple steric and electronic effects, the heavier halogens (Cl, Br, I) can act as Lewis acids, forming a specific, directional non-covalent interaction known as a halogen bond.[6] This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom on a protein target.[6][7] The strength of this bond increases with the size of the halogen (I > Br > Cl), offering a tunable interaction that can significantly enhance binding affinity and specificity.[6][8] Fluorine, due to its high electronegativity, generally does not form significant halogen bonds.[6]

Table 1: Comparison of Halogen Bond Strength and Resulting Binding Affinity

| Halogen | Calculated Interaction Energy (ΔΔE, kJ/mol) vs. Cl | Experimental Change in Binding Affinity (ΔΔG, kJ/mol) vs. Cl (p53-Y220C stabilizers) |

| Cl | 0.0 | 0.0 |

| Br | –3.4 | –3.8 |

| I | –8.6 | –7.4 |

| Data synthesized from quantum mechanical calculations and experimental binding affinity studies, demonstrating that increasing halogen size correlates with stronger halogen bonds and improved target affinity.[6] |

Synthesis of Halogenated Quinoline Scaffolds

The creation of halogenated quinoline building blocks can be approached in two primary ways: constructing the quinoline ring from already halogenated precursors or by halogenating a pre-formed quinoline core.

Classic Quinoline Ring Syntheses

Several named reactions are fundamental to the construction of the quinoline core.

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate to control the reaction rate.[12][13] It proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline.[11]

-

Gould-Jacobs Reaction: This is a highly versatile and more controlled method for producing 4-hydroxyquinoline derivatives (which exist in the 4-quinolone tautomeric form).[14][15] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[14][16] Modern protocols often employ microwave irradiation to dramatically reduce reaction times and improve yields.[14][17] The resulting 4-hydroxyquinolone can then be converted to the 4-chloroquinoline, a crucial intermediate for further functionalization.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: The reaction of a haloquinoline with a boronic acid or ester to form a C-C bond. This is one of the most widely used methods for introducing new aryl or vinyl groups. [18][19]* Buchwald-Hartwig Amination: The coupling of a haloquinoline with an amine to form a C-N bond, essential for synthesizing many biologically active compounds.

-

Sonogashira Coupling: The reaction of a haloquinoline with a terminal alkyne to form a C-C triple bond, creating rigid linkers or precursors for other functional groups.

-

Heck Coupling: The coupling of a haloquinoline with an alkene to form a substituted alkene.

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions. Bulky, electron-rich phosphine ligands (e.g., BrettPhos) are often employed to facilitate the key oxidative addition step and stabilize the active Pd(0) species. [20][21]

Structure-Activity Relationship (SAR) Insights

The specific placement and type of halogen on the quinoline ring can have profound effects on biological activity. This is a central concept in lead optimization, where chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

-

Anticancer Activity: In the development of certain anticancer agents, the introduction of halogens like chlorine or fluorine at the 6th and 7th positions of a quinoxaline (a related scaffold) has been shown to increase activity. [22]For organoruthenium anticancer complexes featuring 8-hydroxyquinoline ligands, systematic variation of the halide substitution pattern at the 5- and 7-positions was explored, although in this case, it had a minor impact on cytotoxic activity, highlighting that SAR is highly context-dependent. [23]* Antibacterial Activity: Research into halogenated quinolines (HQs) has identified potent agents capable of eradicating drug-resistant bacterial biofilms. [24][25]Synthetic tuning of the 2-position of the HQ scaffold, combined with specific halogenation patterns, led to the discovery of compounds with potent antibacterial (MIC ≤0.39 μM) and biofilm eradication activities against pathogens like MRSA and S. epidermidis. [26]The lipophilicity, influenced by the halogenation pattern, was found to be a key parameter impacting these activities. [25]* Receptor Antagonism: In the development of selective α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be critical for activity. While this study focused on larger groups, it underscores the principle that functionalization at specific positions, often made accessible via halogenated intermediates, is key to achieving desired pharmacology.

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. iipseries.org [iipseries.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. ablelab.eu [ablelab.eu]

- 16. mdpi.com [mdpi.com]

- 17. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloroquinolin-4-ol: Sourcing, Synthesis, and Application in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated quinoline scaffolds. We will delve into the core chemistry, sourcing, and strategic applications of 7-Chloroquinolin-4-ol, a pivotal building block in the synthesis of numerous biologically active compounds.

A Note on Nomenclature: Identifying the Core Scaffold

Initial searches for "7-Chloro-3-iodoquinolin-4-ol" reveal a scarcity of suppliers and literature for this specific substitution pattern. This suggests it is either an exceptionally rare derivative or a potential misnomer for a more common and synthetically crucial intermediate. The vast majority of chemical literature and supplier catalogs point towards 7-Chloroquinolin-4-ol (CAS 86-99-7) as the foundational scaffold of interest. This compound exists in tautomeric equilibrium with its keto form, 7-chloro-1H-quinolin-4-one.

This guide will therefore focus on the chemistry and applications of 7-Chloroquinolin-4-ol. We will explore its properties, synthesis, and procurement, and then, in alignment with the original query's interest in iodinated forms, discuss synthetic strategies for the introduction of iodine onto the quinoline ring system. This approach provides a practical and scientifically grounded resource for researchers in the field.

Introduction to 7-Chloroquinolin-4-ol

The 7-chloroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its importance was cemented with the development of the antimalarial drug Chloroquine. 7-Chloroquinolin-4-ol is a direct precursor to 4,7-dichloroquinoline, the key intermediate in the synthesis of Chloroquine and its analogues.[1][2] Beyond its historical significance in antimalarial research, this scaffold is integral to the development of modern therapeutics, including agents with anticancer, antibacterial, and antifungal properties.[3][4][5] Understanding the chemistry and handling of 7-Chloroquinolin-4-ol is therefore fundamental for any research program targeting the synthesis of novel quinoline-based drugs.

Tautomerism of 7-Chloroquinolin-4-ol

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties and Safety Data

Accurate physicochemical data is critical for experimental design, including solvent selection, reaction temperature, and safety protocols.

| Property | Value | Source |

| CAS Number | 86-99-7 | [1] |

| Molecular Formula | C₉H₆ClNO | [6] |

| Molecular Weight | 179.60 g/mol | [6] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 276-279 °C | [1] |

| Boiling Point | 348.5±22.0 °C (Predicted) | [1] |

| Density | 1.412±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1][7] |

| IUPAC Name | 7-chloro-1H-quinolin-4-one | [6] |

GHS Hazard Information

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

GHS Pictogram: GHS07 (Irritant)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[1][6]

Sourcing, Procurement, and Pricing

7-Chloroquinolin-4-ol is readily available from a multitude of chemical suppliers. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis).

| Supplier | Example Product Number | Purity | Quantity | Indicative Price (USD) |

| TCI Chemical | C1092 | >97.0% | 10g | $67 |

| Alfa Aesar | (Varies) | (Varies) | (Varies) | (Varies) |

| Ark Pharm, Inc. | (Varies) | (Varies) | (Varies) | (Varies) |

| Meryer Chemical | (Varies) | (Varies) | (Varies) | (Varies) |

| J & K SCIENTIFIC | (Varies) | (Varies) | (Varies) | (Varies) |

Note: Pricing and availability are subject to change. The listed suppliers are representative, and many other excellent sources exist. It is recommended to obtain quotes from multiple vendors.[1]

For researchers interested in the iodo-substituted analogue, 7-Chloro-4-iodoquinoline (CAS 98591-57-2) is also commercially available.

| Supplier | Example Product Number | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | 647381 | 97% | 10g | $229 |

| Fisher Scientific | 64-738-110G | (Varies) | 1g | $259.08 |

Note: This compound is distinct from 7-Chloroquinolin-4-ol and is typically synthesized from it.[8][9]

Key Synthetic Transformations and Experimental Protocols

The primary utility of 7-Chloroquinolin-4-ol in synthesis is its role as a precursor to 4,7-dichloroquinoline. The hydroxyl group at the C4 position can be readily converted to a chlorine atom, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence is the gateway to a vast library of 4-substituted-7-chloroquinolines.

Workflow: Conversion to 4,7-dichloroquinoline

Caption: Synthetic workflow from 7-Chloroquinolin-4-ol to diverse derivatives.

Protocol: Synthesis of 4,7-dichloroquinoline

This protocol is adapted from established literature procedures and is designed for execution by trained organic chemists in a controlled laboratory environment.[10]

Materials:

-

7-Chloroquinolin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

Dichloromethane (DCM) or Toluene

-

Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add 7-Chloroquinolin-4-ol (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.

-

Causality Note: POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent. The large excess drives the reaction to completion.

-

-

Heating: Heat the reaction mixture to reflux (approx. 107 °C for neat POCl₃) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

-

Workup - Quenching: After cooling the reaction to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. POCl₃ reacts violently with water; this step must be performed with extreme caution behind a blast shield in a fume hood.

-

Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetone) or column chromatography to yield pure 4,7-dichloroquinoline.

Strategic Applications in Drug Discovery

The 7-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and the electronic properties imparted by the chlorine atom and nitrogen heteroatom make it an ideal framework for interacting with biological targets.

-

Anticancer Agents: Derivatives of this scaffold have been investigated as potent inhibitors of various kinases and other targets involved in cell proliferation.[5] For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder cancer cells.[5]

-

Antimalarial Drugs: This is the most well-known application, with Chloroquine being a prime example. The 7-chloro group is believed to be critical for activity, potentially by influencing the pKa of the side-chain nitrogen and affecting drug accumulation in the parasite's food vacuole.

-

Antibacterial & Antifungal Agents: The scaffold has been incorporated into novel compounds demonstrating activity against various microbial strains.[4]

-

Neurological Applications: Certain synthesized N-(7-chloro-quinolin-2-yl)benzamides are being explored as potential agents for treating disorders of the central and peripheral nervous system.[4]

The Iodination Question: Synthesizing Iodo-Quinoline Derivatives

While 7-Chloro-3-iodoquinolin-4-ol is not a common starting material, the synthesis of iodo-quinolines is a relevant goal for medicinal chemists seeking to explore structure-activity relationships. Halogen atoms like iodine can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) or can enhance binding to target proteins through halogen bonding.

A plausible synthetic route to an iodo-substituted 7-chloroquinoline would likely involve:

-

Synthesis of the 7-chloroquinoline core: Starting from 7-Chloroquinolin-4-ol as described above.

-

Directed Iodination: Employing an electrophilic iodination reagent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl)) to install an iodine atom on an activated position of the ring. The position of iodination (e.g., C3, C8) would be governed by the directing effects of the existing substituents and the reaction conditions.

References

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH. [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

-

7-Chloro-4-hydroxyquinoline | 86-99-7 - Pharmaffiliates. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

-

7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed. [Link]

-

Synthesis of chloroquine from 4-amino-7-chloroquinoline - Chemistry Stack Exchange. [Link]

Sources

- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Sigma Aldrich 7-Chloro-4-iodoquinoline 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. 7-氯-4-碘喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Precision Synthesis of 7-Chloro-3-iodoquinolin-4-ol

This Application Note provides a rigorous, field-validated protocol for the regioselective synthesis of 7-chloro-3-iodoquinolin-4-ol (also referred to as 7-chloro-3-iodo-4(1H)-quinolinone). This transformation is a critical step in the development of 3-functionalized quinoline scaffolds, widely utilized in antimalarial and kinase inhibitor drug discovery.

Executive Summary

-

Target Molecule: 7-chloro-3-iodoquinolin-4-ol

-

CAS Registry Number: (Analogous derivatives often indexed; specific CAS for 3-iodo variant is less common in bulk catalogs, emphasizing the need for de novo synthesis).

-

Core Transformation: Electrophilic Aromatic Substitution (Halogenation) at C3.

-

Yield Target: >85% isolated yield.

-

Purity Target: >98% (HPLC/NMR).

-

Key Advantage: This protocol utilizes an aqueous alkaline medium, avoiding expensive halogenated solvents and complex purification steps.

Strategic Rationale & Mechanistic Insight

The "Why": Importance of the C3 Position

The 7-chloroquinoline scaffold is historically significant (e.g., Chloroquine), but the C3 position remains an underutilized vector for diversification. Introducing an iodine atom at C3 creates a "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to expand the pharmacophore into new chemical space.

The "How": Mechanistic Underpinnings

The reaction exploits the inherent enaminone character of the 4-quinolinone ring. While the 7-chloro substituent on the benzenoid ring is electron-withdrawing, the pyridone ring remains sufficiently electron-rich at the C3 position to undergo electrophilic substitution.

Key Mechanistic Steps:

-

Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the 4-hydroxy and 4-quinolinone forms.

-

Activation: Base promotes the formation of the oxyanion (enolate), significantly increasing electron density at C3.

-

Electrophilic Attack: The diatomic iodine (

) is attacked by the C3 carbon. -

Re-aromatization: Loss of a proton restores the quinolinone system.

Figure 1: Mechanistic pathway for the base-mediated iodination of 7-chloroquinolin-4-ol.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 7-Chloroquinolin-4-ol | 179.60 | 1.0 | Starting Material |

| Iodine ( | 253.81 | 1.1 - 1.2 | Iodinating Agent |

| Potassium Iodide (KI) | 166.00 | 2.5 | Solubilizing Agent for |

| Sodium Hydroxide (2N) | 40.00 | 2.0 - 3.0 | Base / Solvent |

| Acetic Acid (Glacial) | 60.05 | Excess | Quenching / Precipitation |

| Sodium Thiosulfate (10%) | 158.11 | Excess | Iodine Scavenger |

Step-by-Step Procedure

Step 1: Solubilization and Activation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-chloroquinolin-4-ol (10.0 mmol, 1.80 g) in 2N NaOH (20 mL).

-

Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained. The solution will likely be yellow/orange due to the formation of the sodium salt.

-

Note: If the starting material does not dissolve completely, mild heating to 40°C is permissible, but cool back to RT before proceeding.

-

Step 2: Iodination

3. Prepare a solution of Iodine (

- Observation: A precipitate may begin to form, or the solution may darken.

- After addition is complete, continue stirring at room temperature for 2–4 hours. Monitor reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.

Step 3: Quenching and Isolation 6. Once conversion is complete, slowly acidify the reaction mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~5.0.

- Critical: A thick, off-white to pale yellow precipitate will form immediately.

- Add 10% Sodium Thiosulfate solution (10–20 mL) to the suspension and stir for 15 minutes. This step reduces any unreacted iodine (removing the brown color) and prevents oxidative degradation.

- Filter the solid using a Buchner funnel under vacuum.

- Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (NaI, NaOAc).

- Wash once with cold acetone or diethyl ether (10 mL) to aid drying (optional, but improves purity).

Step 4: Drying and Purification 11. Dry the solid in a vacuum oven at 50°C for 12 hours. 12. Purification: The crude product is typically >95% pure. If necessary, recrystallize from DMF/Ethanol or Acetic Acid .

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

Expected Analytical Data

-

Physical State: Pale yellow to off-white powder.

-

Melting Point: Typically >280°C (decomposition).

-

1H NMR (DMSO-d6, 400 MHz):

-

The diagnostic signal is the disappearance of the C3-H singlet (which appears at ~6.0 ppm in the starting material).

-

C2-H: Singlet, ~8.5–8.7 ppm (Deshielded due to adjacent Iodine).

-

C5-H: Doublet, ~8.1 ppm (J = 9 Hz).

-

C8-H: Doublet, ~7.6 ppm (J = 2 Hz).

-

C6-H: Doublet of doublets, ~7.4 ppm.

-

N-H: Broad singlet, >12.0 ppm (Exchangeable).

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 304.91 -

Observed [M+H]+: 305.9 / 307.9 (Characteristic Cl isotope pattern).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is adjusted to ~5.0. If too acidic (pH < 2), the protonated pyridinium salt may remain soluble. |

| Dark Product | Residual Iodine | Wash filter cake thoroughly with Sodium Thiosulfate solution. |

| Starting Material Remains | Insufficient activation | Ensure the starting material is fully dissolved in NaOH before adding Iodine. Increase reaction time. |

References

-

Regioselective Iodination of Quinolines: Sutherland, A., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2012.

-

General Synthesis of 4-Quinolones: "Synthesis of quinolines and quinolones." Organic Chemistry Portal.

-

Green Iodination Protocols: Ganguly, N. C., et al. "Ecofriendly Iodination of Activated Aromatics...[3] Using Potassium Iodide and Ammonium Peroxodisulfate."[3] Synthesis, 2010.[3]

-

7-Chloro-4-hydroxyquinoline Data: PubChem Compound Summary for CID 66593.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoquinolines

Introduction: The Strategic Importance of 3-Arylquinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Specifically, the introduction of an aryl or heteroaryl substituent at the 3-position of the quinoline ring is a key strategy in drug discovery for creating novel molecular architectures with significant therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its advantages are numerous: mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][5] For the synthesis of 3-arylquinolines, the palladium-catalyzed coupling of 3-iodoquinolines with various boronic acids or their derivatives is a highly reliable and efficient strategy.[1][2]

This guide provides an in-depth analysis of the critical parameters governing the successful Suzuki-Miyaura coupling of 3-iodoquinolines, complete with field-tested protocols and troubleshooting advice for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational optimization and troubleshooting. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the 3-iodoquinoline.[3][7] This is often the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes 3-iodoquinoline an excellent electrophilic partner for this reaction.[5][7][8]

-

Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the boron atom of the organoboron reagent to the palladium(II) center.[3][8] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[8][9]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the quinolinyl and the aryl group) from the Pd(II) complex.[3][7][8] This forms the new C-C bond of the 3-arylquinoline product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Optimizing the Coupling of 3-Iodoquinolines

The success and efficiency of the Suzuki-Miyaura coupling depend on the careful selection of several key parameters. For a heteroaromatic substrate like 3-iodoquinoline, these choices are critical to achieving high yields and minimizing side reactions.

The Palladium Catalyst and Ligand System

The choice of the palladium source and its associated ligands is arguably the most crucial factor. While numerous catalyst systems exist, some are particularly well-suited for heteroaryl couplings.

-

Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and [Pd(dppf)Cl₂].

-

Pd(PPh₃)₄ (Tetrakis): This Pd(0) complex is often used directly as it does not require an in-situ reduction step. It is effective for many standard couplings of iodo- and bromoquinolines.[2]

-

[Pd(dppf)Cl₂]: This air-stable Pd(II) precatalyst, featuring a ferrocenyl-based diphosphine ligand, is highly effective for a broad range of cross-couplings, including those involving challenging substrates. It has been successfully employed in the synthesis of quinoline derivatives, providing good to excellent yields.[1]

-

-

Ligands: The ligands stabilize the palladium center and modulate its reactivity. For electron-rich heteroaromatic systems like quinolines, electron-rich and bulky phosphine ligands are often preferred.

-

Triphenylphosphine (PPh₃): A standard, versatile ligand.

-

Buchwald-type biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity, particularly for coupling less reactive chlorides.[9]

-

The Choice of Base

The base plays an essential role in the transmetalation step by activating the boronic acid.[7][9] The strength and solubility of the base can significantly impact reaction rate and yield.

-

Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is often the base of choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction.[1] Potassium carbonate (K₂CO₃) is a more economical and frequently used alternative.[6]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for couplings involving sensitive functional groups or for promoting reactions with less reactive boronic acids.

-

Hydroxides (NaOH): Strong bases that can be effective but may promote side reactions, such as hydrolysis of ester groups, if present on the substrates.[10]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction mixture.

-

Aprotic Polar Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF) are widely used.[3]

-

Aqueous Mixtures: The addition of water is common and often beneficial.[3] It can help dissolve the inorganic base and accelerate the transmetalation step.[3] A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water.[1][3]

-

Toluene: An effective non-polar solvent, often used for higher temperature reactions.

Reaction Temperature and Time

The reaction temperature is a critical parameter to control.

-

Temperature: Most Suzuki-Miyaura couplings of 3-iodoquinolines are conducted at elevated temperatures, typically ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.[1][5][6]

-

Reaction Time: Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the coupling partners and the chosen conditions.[1][5] Progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Summary: Exemplary Conditions for 3-Iodoquinoline Coupling

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromoquinolines to provide a comparative overview.

| Electrophile | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 90 | 18 | 85 | [6] |

| 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 88 | [2] |

| 2-(4-Bromophenoxy) quinoline-3-carbaldehyde | Phenylboronic acid | [Pd(dppf)Cl₂] (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 6-8 | 92 | [1] |

| 3,7-Dibromoquinoline | (2-Pivaloylaminophenyl) boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH | Reflux | 16 | 78 | [2] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling on 3-iodoquinoline.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of 3-iodoquinoline with a variety of arylboronic acids.

Caption: Fig 2: General Experimental Workflow.

Materials:

-

3-Iodoquinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-iodoquinoline, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Add the Pd(PPh₃)₄ catalyst. Seal the flask with a septum, and purge the system by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.[6]

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the 3-iodoquinoline has been consumed (typically 12-18 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-arylquinoline product.

Protocol 2: Optimized Procedure for Challenging Couplings using [Pd(dppf)Cl₂]

This protocol is recommended when coupling with electron-deficient boronic acids or when the general protocol provides low yields.

Materials:

-

3-Iodoquinoline (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), [Pd(dppf)Cl₂] (0.03 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

-

Schlenk flask or sealed tube

Procedure:

-

Reagent Addition: In a Schlenk flask, combine 3-iodoquinoline, the arylboronic acid, Cs₂CO₃, and [Pd(dppf)Cl₂].

-

Inerting and Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heating: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by LC-MS. Reaction times are typically shorter with this more active catalyst system (4-12 hours).

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The use of a Celite pad to filter the crude reaction mixture before extraction can be beneficial for removing palladium black.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing of the reaction vessel and solvents; Use freshly dried base and anhydrous solvents. |

| Low reaction temperature. | Increase the reaction temperature in 10 °C increments. | |

| Sterically hindered or electron-poor boronic acid. | Switch to a more active catalyst system (e.g., [Pd(dppf)Cl₂] or a Buchwald ligand); Use a stronger base like K₃PO₄. | |

| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous conditions or a carefully controlled amount of water; Monitor the reaction closely and stop it upon completion. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure to ensure a strictly anaerobic environment. |

| Debromination/Deiodination | Side reaction catalyzed by Pd(0) and a hydrogen source (e.g., water, solvent). | Lower the reaction temperature; Use a different solvent system. |

Conclusion

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a robust and versatile platform for the construction of 3-arylquinolines. Success in coupling 3-iodoquinoline hinges on the judicious selection of the catalyst system, base, and solvent, tailored to the specific electronic and steric properties of the boronic acid coupling partner. By understanding the underlying mechanism and systematically optimizing these key parameters, researchers can efficiently access a diverse array of valuable quinoline-based compounds for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Harvard University Course Material. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Application Note. [Link]

-

Matyugina, E. S., Khandazhinskaya, A. L., & Sergey, N. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications, 30(2), 231-232. [Link]

-

ResearchGate. Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. ResearchGate. [Link]

-

Bull, J. A., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 1(8), 1421-1434. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Govindarao, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11235–11246. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

Li, J. J. (2005). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 165-204). Elsevier. [Link]

-

Mogadala, S., & Narender, P. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 14757-14767. [Link]

-

Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 66(36), 7249-7289. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

-

Martins, D. L., et al. (2017). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 41(10), 3844-3854. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

-

ChemHelpASAP. Suzuki cross-coupling reaction. YouTube. [Link]

-

Lerrick, R. I., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Communications, 50(96), 15201-15204. [Link]

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

Sonogashira coupling protocols for 7-chloro-3-iodoquinolin-4-ol

Application Note: Chemoselective Sonogashira Coupling of 7-Chloro-3-iodoquinolin-4-ol

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 7-chloro-3-iodoquinolin-4-ol (1) . This substrate presents a unique challenge and opportunity in medicinal chemistry due to its dual-halogenated motif and 4-hydroxy/4-quinolone tautomerism.

We present two distinct workflows:

-

Protocol A (The "Activation" Route): Conversion to 4,7-dichloro-3-iodoquinoline followed by coupling. This is the industry standard for maximizing yield and solubility.

-

Protocol B (The "Direct" Route): Direct coupling on the 4-hydroxy substrate, utilizing optimized solvent systems to overcome solubility barriers.

Key Technical Insight: The reaction relies on the significant bond dissociation energy difference between the C3–I bond (

Scientific Foundation & Mechanistic Logic

Substrate Analysis: The Tautomer Trap

The starting material, 7-chloro-3-iodoquinolin-4-ol, exists in equilibrium between its enol (hydroxy) and keto (quinolone) forms. In polar aprotic solvents (DMF, DMSO) used for coupling, the quinolone form often predominates.

-

Challenge: The free N-H or O-H moieties can coordinate to Pd(II) species, potentially poisoning the catalyst or requiring high catalyst loading.

-

Solution: Protocol A bypasses this by converting the C4-OH to a C4-Cl, locking the aromatic pyridine ring structure and preventing catalyst sequestration.

Chemoselectivity (The "Halogen Dance")

Successful coupling depends on the rate of Oxidative Addition (OA).

-

Implication: The Pd(0) catalyst inserts into the C3–I bond rapidly at room temperature or mild heat (

). The C7–Cl bond remains inert unless subjected to high temperatures (

Strategic Workflow Visualization

Figure 1: Decision tree for selecting the optimal coupling protocol based on scale and solubility requirements.

Detailed Experimental Protocols

Protocol A: The "Activation" Route (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and substrates with low solubility.

Phase 1: Activation (Chlorination)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

). -

Reagents: Charge 7-chloro-3-iodoquinolin-4-ol (1.0 equiv) and Phosphorus Oxychloride (

) (5–10 vol).-

Note:

acts as both reagent and solvent.

-

-

Reaction: Heat to reflux (

) for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar). -

Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

or solid -

Result: 4,7-dichloro-3-iodoquinoline (Yellow solid).[3] Yields typically >90%.

Phase 2: Sonogashira Coupling

-

Reagents:

-

Substrate: 4,7-dichloro-3-iodoquinoline (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2–5 mol%) -

Co-catalyst:

(2–5 mol%) -

Base: Triethylamine (

) or Diethylamine (3.0 equiv) -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

-

-

Procedure:

-

Degas the solvent with

or Argon for 15 mins. -

Add substrate, catalyst, and CuI to the vessel.[4]

-

Add degassed solvent and base.

-

Add alkyne dropwise.

-

Stir at Room Temperature (RT) for 1 hour. If conversion is slow, heat to

. -

Caution: Do not exceed

to avoid reacting the C7-Cl or C4-Cl.

-

-

Purification: Filter through a Celite pad. Concentrate filtrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Route

Best for: Rapid screening, atom economy, avoiding

-

Reagents:

-

Substrate: 7-chloro-3-iodoquinolin-4-ol (1.0 equiv)

-

Alkyne: Terminal alkyne (1.5 equiv)

-

Catalyst:

or -

Co-catalyst:

(5 mol%) -

Base: Pyrrolidine or

(3.0 equiv) -

Solvent: DMSO or DMF (Required for solubility of the quinolone).

-

-

Procedure:

-

Dissolve substrate in DMSO (0.2 M).

-

Add base, catalyst, and CuI under Argon.

-

Heat to

. (Higher energy required to overcome the lower reactivity of the quinolone system). -

Monitor closely for "Glaser coupling" (alkyne homocoupling) which competes at higher temps.

-

Data & Performance Comparison

| Metric | Protocol A (via 4-Cl) | Protocol B (Direct) |

| Overall Yield | High (80–95%) | Moderate (40–65%) |

| Reaction Time | 2 Steps (4h + 2h) | 1 Step (6–12h) |

| Purification | Easy (Non-polar product) | Difficult (Polar product/byproducts) |

| Chemoselectivity | Excellent (C3 only) | Good (Risk of N-alkylation side reactions) |

| Safety Profile | Low ( | High (Standard organic solvents) |

Troubleshooting & Optimization

-

Issue: Homocoupling of Alkyne (Glaser Product).

-

Cause: Presence of Oxygen.

-

Fix: Rigorous degassing (freeze-pump-thaw) is essential. Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-complex.

-

-

Issue: No Reaction (Protocol B).

-

Cause: Substrate insolubility or catalyst poisoning.

-

Fix: Switch to Protocol A. Alternatively, add a phase transfer catalyst (TBAB) or use a microwave reactor at

for 10 mins.

-

-

Issue: C7-Chlorine Reactivity.

-

Cause: Temperature too high (

) or use of electron-rich ligands (e.g., -

Fix: Keep temperature

and use standard triphenylphosphine ligands.

-

References

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. (1975).[2] "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters, 16(50), 4467–4470. Link

-

Chinchilla, R.; Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

-

Douelle, F., et al. (2005). "Synthesis and antiplasmodial activity of 3-aryl-7-chloroquinolin-4-ols". Bioorganic & Medicinal Chemistry Letters, 15(10), 2696-2699. (Describes the quinoline scaffold reactivity). Link

-

US Patent 10,023,538 B2. (2018). "Compounds, compositions and associated methods comprising 3-aryl quinolines". (Details the POCl3 activation and subsequent coupling of 7-chloro-3-iodoquinolin-4-ol). Link

-

Nagy, Z., et al. (2019). "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids". Beilstein Journal of Organic Chemistry, 15, 2895–2902. (Green solvent protocols for aryl iodides). Link

Sources

Application Note: Regioselective Iodination of 7-Chloro-4-Hydroxyquinoline using N-Iodosuccinimide (NIS)

[1]

Abstract & Introduction

This application note details a robust, scalable protocol for the regioselective iodination of 7-chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4(1H)-one) to synthesize 7-chloro-3-iodo-4-hydroxyquinoline .[1]

The 3-iodo-4-hydroxyquinoline scaffold is a critical intermediate in the synthesis of antimalarial drugs, kinase inhibitors, and antibacterial agents. The iodine handle at the C-3 position is highly versatile, enabling subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to diversify the quinoline core.

While traditional iodination methods using elemental iodine (

Key Advantages of this Protocol:

Chemical Reaction & Mechanism

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form.[1] The enaminone system activates the C-3 position, making it nucleophilic enough to attack the iodonium species generated from NIS.

Figure 1: Reaction pathway for the iodination of 7-chloro-4-hydroxyquinoline.

Mechanistic Insight[1][2][3][4][5][6]

-

Activation: In the presence of Glacial Acetic Acid (AcOH), NIS is activated (protonated or polarized), making the iodine atom more electrophilic.[1]

-

Nucleophilic Attack: The C-3 carbon of the quinoline, which is electron-rich due to resonance from the nitrogen lone pair and the 4-hydroxyl group (vinylogous amide), attacks the electrophilic iodine.

-

Re-aromatization: The resulting cationic intermediate loses a proton to restore the aromatic quinolone system, yielding the 3-iodo product and succinimide.

Note on Regioselectivity: The 7-chloro group deactivates the benzene ring, preventing iodination at positions 5, 6, or 8. The 2-position is blocked by the lack of nucleophilicity relative to C-3 in the 4-quinolone tautomer.[1] Thus, C-3 is the exclusive site of reaction.

Experimental Protocol

Materials & Equipment

-

Reagent: N-Iodosuccinimide (NIS) (Recrystallize from dioxane/CCl4 if yellow/brown to ensure removal of free

).[1] -

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Quenching: Sodium Thiosulfate (

), saturated aqueous solution. -

Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath/heating block, vacuum filtration setup.[1]

Step-by-Step Procedure

| Step | Action | Critical Technical Note |

| 1. Setup | Charge a 100 mL round-bottom flask with 7-chloro-4-hydroxyquinoline (1.0 equiv, e.g., 1.80 g, 10 mmol) and a magnetic stir bar. | Ensure glassware is dry.[1] Moisture can retard the reaction rate.[1] |

| 2. Solvation | Add Glacial Acetic Acid (20 mL, ~2 mL/mmol). Stir at room temperature until a suspension or partial solution is formed. | AcOH acts as both solvent and acid catalyst.[1] |

| 3. Addition | Add NIS (1.1 equiv, e.g., 2.48 g, 11 mmol) in a single portion. | Protect from light (wrap flask in foil) as NIS and organoiodides are light-sensitive.[1] |

| 4. Reaction | Heat the mixture to 60–80°C for 2–4 hours. | Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material is polar; the product will be less polar (higher Rf).[1] |

| 5. Quench | Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. | The product should precipitate immediately as a pale yellow/off-white solid.[1] |

| 6. Wash | If the suspension is dark yellow/brown (indicating free | This reduces residual iodine to iodide, improving product color and purity.[1] |

| 7. Isolation | Filter the solid under vacuum.[1] Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL). | Washing with cold ethanol removes residual succinimide and acetic acid.[1] |

| 8. Drying | Dry the solid in a vacuum oven at 50°C for 6 hours. | Yield Expectation: 85–95%.[1] Appearance: Off-white to pale yellow powder.[1] |

Characterization Data (Expected)

-

1H NMR (DMSO-d6, 400 MHz):

12.5 (br s, 1H, NH/OH), 8.15 (d, J=8.5 Hz, 1H, H-5), 8.60 (s, 1H, H-2), 7.60 (d, J=2.0 Hz, 1H, H-8), 7.45 (dd, J=8.5, 2.0 Hz, 1H, H-6).[1] Note: The disappearance of the H-3 proton (usually a singlet/doublet around 6.0-6.5 ppm in the starting material) confirms substitution. -

MS (ESI+): m/z calculated for

; found 306.0.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 7-chloro-3-iodo-4-hydroxyquinoline.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product solubility in AcOH is too high. | Concentrate the reaction mixture by 50% under vacuum before pouring into water. |

| Dark Product Color | Residual Iodine ( | Ensure the sodium thiosulfate wash step is performed thoroughly.[1] Recrystallize from DMF/Water if necessary.[1] |

| Incomplete Reaction | Deactivation by 7-Cl group. | Increase temperature to 90°C or add a catalytic amount (5 mol%) of Trifluoroacetic Acid (TFA) to activate NIS.[1] |

| Regio-isomer Formation | Unlikely, but possible at high temp.[1] | Maintain temperature below 100°C. Verify regiochemistry via 2D NMR (HMBC) if unsure. |

References

-

Organic Chemistry Portal. "N-Iodosuccinimide (NIS) - Reactivity and Applications." [Link][1]

-

Baxendale Group, Durham University. "Synthesis of 7-Chloroquinoline Derivatives."[1] [Link][1]

-

Organic Syntheses. "4,7-Dichloroquinoline and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid." Org. Synth. 1947, 27,[1] 48. [Link]

-

Arkivoc. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc 2006 (i) 104-108.[1] [Link]

-

National Institutes of Health (NIH) PubChem. "7-Chloro-4-hydroxyquinoline Compound Summary."[1] [Link][1]

Introduction: The Strategic Importance of C3-Functionalized 4-Quinolones

An In-Depth Guide to the Mizoroki-Heck Reaction: Parameters for C3-Alkenylation of 3-Iodo-4-Quinolone Derivatives